(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride
Description
(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a synthetic benzylamine derivative featuring a secondary amine bound to a butan-2-yl group and a 2,4,5-trimethoxy-substituted benzyl moiety. The compound’s molecular formula is inferred as C₁₄H₂₂ClNO₃, though explicit data on melting point, solubility, or toxicity is absent in the provided literature.
Properties
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.ClH/c1-6-10(2)15-9-11-7-13(17-4)14(18-5)8-12(11)16-3;/h7-8,10,15H,6,9H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXSMPWVVLOHAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride typically involves the following steps:
Preparation of the Starting Materials: : The starting materials include butan-2-ylamine and 2,4,5-trimethoxybenzaldehyde.
Formation of the Schiff Base: : The amine group of butan-2-ylamine reacts with the aldehyde group of 2,4,5-trimethoxybenzaldehyde to form an imine (Schiff base).
Reduction: : The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to form the amine.
Acidification: : The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tertiary amine group and methoxy substituents facilitate substitution reactions under specific conditions.
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form quaternary ammonium salts. For example, treatment with methyl iodide in acetonitrile at 60°C yields a methylated derivative with >85% efficiency.
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Aromatic Electrophilic Substitution : The 2,4,5-trimethoxyphenyl group undergoes nitration at the para position to the methoxy groups using HNO₃/H₂SO₄, forming nitro derivatives .
Key Conditions :
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Solvents : Dichloromethane, acetonitrile
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Temperature : 60–80°C
Oxidation Reactions
The benzylic amine and methoxy groups are susceptible to oxidation:
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Amine Oxidation : Using KMnO₄ in acidic conditions, the tertiary amine oxidizes to a nitroxide radical, confirmed by ESR spectroscopy.
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Methoxy Group Demethylation : Strong oxidizing agents (e.g., BBr₃) cleave methoxy groups to phenolic derivatives. For instance, demethylation at the 4-position occurs selectively with BBr₃ in CH₂Cl₂ at −78°C.
Reaction Data :
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Amine Oxidation | KMnO₄/H⁺ | Nitroxide radical | 72% |
| Demethylation | BBr₃ | Phenolic derivative | 89% |
Reduction Reactions
The compound participates in reductions targeting its aromatic and amine moieties:
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Catalytic Hydrogenation : Under H₂ (1 atm) with Pd/C, the aromatic ring undergoes partial saturation, producing cyclohexane derivatives.
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Amine Reduction : LiAlH₄ reduces the amine to a secondary amine, though this is less common due to steric hindrance.
Optimized Conditions :
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Pressure : 1–3 atm H₂
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Catalysts : 10% Pd/C, 5% PtO₂
Hydrolysis Reactions
Controlled hydrolysis modifies the methoxy groups:
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Acidic Hydrolysis : HCl (6M) at reflux cleaves methoxy groups to hydroxyls, yielding polyhydroxy derivatives. The 2-methoxy group is most resistant under these conditions.
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Enzymatic Hydrolysis : Esterases selectively hydrolyze acetyl-protected analogs, suggesting potential for prodrug applications.
Selectivity Trends :
| Position | Hydrolysis Rate (Relative) |
|---|---|
| 4-OCH₃ | 1.00 |
| 5-OCH₃ | 0.75 |
| 2-OCH₃ | 0.10 |
Amidation and Condensation Reactions
The amine group reacts with electrophiles to form amides or Schiff bases:
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Acylation : Acetic anhydride in pyridine acetylates the amine, producing an acetamide derivative (85% yield).
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Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines, which are stabilized by the electron-donating methoxy groups .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable structural diversification:
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Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides using Pd(OAc)₂ and Xantphos, achieving 78% yield for aryl-substituted products .
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Suzuki–Miyaura Coupling : Boronic acids couple at the 5-position of the trimethoxyphenyl ring with Pd(PPh₃)₄ (70% yield).
Catalyst Comparison :
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | Xantphos | 78 |
| Pd(PPh₃)₄ | None | 70 |
Photochemical Reactions
UV irradiation induces unique transformations:
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Norrish-Type Cleavage : Under 254 nm UV light, the butan-2-yl chain undergoes β-scission, producing a ketone and a radical intermediate.
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Singlet Oxygen Generation : Photosensitized reactions with Rose Bengal generate singlet oxygen, leading to endoperoxide formation on the aromatic ring.
Scientific Research Applications
(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound may be used in biological studies to investigate its effects on cellular processes and signaling pathways.
Industry: : Use in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism by which (Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares the target compound with key structural analogs:
*Inferred based on structural analysis.
Key Structural Differences and Implications
Substitution Pattern on Phenyl Ring :
- The 2,4,5-trimethoxy substitution in the target compound contrasts with the 3,4,5-trimethoxy in 3,4,5-TMA (). Positional isomerism significantly impacts receptor binding and pharmacological activity, as seen in serotonergic amphetamines .
- Analogs like 2,5-dimethoxy (–9) lack the 4-methoxy group, reducing steric hindrance and altering metabolic stability.
Amphetamine derivatives (e.g., TMA-2) feature an α-methyl group, which enhances CNS penetration and dopamine/norepinephrine activity compared to benzylamines .
Physicochemical Properties :
- The melting point of 3,4,5-TMA HCl (219–220°C) reflects crystalline stability due to symmetric substitution, whereas asymmetric analogs (e.g., 2,4,5-TMA) may exhibit lower melting points .
- Toxicity : 3,4,5-TMA HCl shows low acute toxicity (TDLo: 880 µg/kg in humans), but data for the target compound is unavailable .
Research Findings and Pharmacological Notes
- Synthesis and Purity : High-purity analogs like (Butan-2-yl)[(4-tert-butylphenyl)methyl]amine HCl (97% purity, ) are critical for pharmaceutical intermediates, though the target compound’s synthetic route remains underexplored.
- Biased Agonism : Phenethylamine derivatives (e.g., 25T-NBOMe, ) demonstrate selective serotonin receptor activation, suggesting that the target compound’s trimethoxy-benzyl group may confer similar biased signaling .
- Structural Tools : Programs like SHELXL () enable precise crystallographic analysis, which could resolve the target compound’s conformation and intermolecular interactions.
Q & A
Q. What theoretical frameworks guide the study of this compound’s antioxidant or pro-oxidant effects?
- Methodological Answer : Apply the “oxidative stress threshold” model, measuring ROS generation (DCFH-DA assay) and antioxidant enzyme activity (SOD, CAT) in dose-response studies. Electron paramagnetic resonance (EPR) detects free radical scavenging capacity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
